N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide
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Overview
Description
N-[(3-bromoanilino)-sulfanylidenemethyl]-3-phenylpropanamide is a member of thioureas.
Scientific Research Applications
Herbicidal Applications
Isolation, Structural Identification, and Herbicidal Activity of N-Phenylpropanamide : N-phenylpropanamide isolated from Streptomyces sp. KA1-3 demonstrated significant herbicidal activity. When tested against weeds like Cassia occidentalis L. and Cyperus rotundus L., the compound inhibited seed germination by 80%, showcasing its potential as a bioherbicide (Priyadharsini, Dhanasekaran & Kanimozhi, 2013).
Synthetic Chemistry and Material Science
Chemoselective Reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide : The compound with three nucleophilic centres showed chemoselective reactions with dihaloalkanes and aldehydes, leading to the formation of hexahydro-4-pyrimidinones or oxazolidines. This finding suggests its utility in the synthesis of specific organic compounds (Hajji et al., 2002).
Antimicrobial and Antifungal Research
Synthesis, Characterization, Thermal and Antimicrobial Studies of N-Substituted Sulfanilamide Derivatives : A study involving sulfanilamide derivatives, which share structural similarities with the compound of interest, revealed no significant antibacterial activity upon the introduction of a benzene ring to the CO–NH group or SO2–NH moiety. None of the compounds exhibited antifungal activity, indicating specific structural requirements for antimicrobial efficacy (Lahtinen et al., 2014).
Pharmacological Activity Studies
Antikinetoplastid Antimitotic Activity and Metabolic Stability of Dinitroaniline Sulfonamides and Benzamides : This study investigated the antimitotic activity against kinetoplastid parasites, offering insights into the structural requirements for antiparasitic activity. Although not directly related to the specific compound, it provides context for researching similar compounds (George et al., 2006).
Properties
Molecular Formula |
C16H15BrN2OS |
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Molecular Weight |
363.3 g/mol |
IUPAC Name |
N-[(3-bromophenyl)carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C16H15BrN2OS/c17-13-7-4-8-14(11-13)18-16(21)19-15(20)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H2,18,19,20,21) |
InChI Key |
FYSIDAKRJLWCQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC(=S)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.